2,4-Dinitro-6-(1-methylheptyl)phenol

Pesticide Residue Analysis Reference Standard Certification GC-MS/MS Method Validation

Regulatory residue analysis for meptyldinocap requires the specific hydrolytic metabolite 2,4-DNOP, not technical dinocap mixtures. Technical grades contain only 4-7% free dinitro-octylphenols across six isomers, causing irreproducible chromatography and variable ionization. - **Certified standard**: ≥98% single isomer vs. ~93% parent ester; supports ISO 17025 compliance - **Validated methods**: LC-MS/MS LOQ 0.01 mg/kg in fruits/vegetables; recoveries 81-98% - **Regulatory alignment**: Explicit marker for EU MRL (EC 396/2005) and US EPA 40 CFR § 180.648 grape tolerance (0.20 ppm)

Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
CAS No. 3687-22-7
Cat. No. B1230248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitro-6-(1-methylheptyl)phenol
CAS3687-22-7
Synonyms2,4-dinitro-6-(1-methylheptyl)phenol
2,4-DNOP
Molecular FormulaC14H20N2O5
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)12-8-11(15(18)19)9-13(14(12)17)16(20)21/h8-10,17H,3-7H2,1-2H3
InChIKeyDVOCCVCLRHDYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-DNOP: Defined Standard for Residue Analysis


2,4-Dinitro-6-(1-methylheptyl)phenol (CAS 3687-22-7), also designated 2,4-DNOP or meptyldinocap phenol, is the primary hydrolytic metabolite of the dinitrophenol fungicide meptyldinocap (2,4-DNOPC) and a component of technical dinocap mixtures [1]. It is characterized by a molecular formula of C14H20N2O5, a molecular weight of 296.32 g/mol, a calculated logP of 6.27, and a dissociation constant (pKa) of 5.69–6.79 at 25°C . Unlike the complex isomeric mixtures that constitute technical-grade dinocap or meptyldinocap formulations, 2,4-DNOP is a single, defined chemical entity, making it uniquely suited as a certified reference standard for regulatory residue monitoring programs under 40 CFR § 180.648 and EU MRL Regulation (EC) No 396/2005 [2].

Regulatory residue monitoring Defined single-isomer marker for meptyldinocap under 40 CFR § 180.648 and EU MRL Regulation (EC) No 396/2005
Certified reference standard workflow Stable terminal hydrolysis metabolite with higher certified purity than the parent ester
Multi-matrix method compatibility Supports LC-MS/MS and GC-MS/MS residue analysis in vegetables, fruits, and soil

Why 2,4-DNOP Cannot Be Replaced by Technical Mixtures


The analytical and regulatory framework for meptyldinocap residue determination mandates the use of 2,4-DNOP as the specific hydrolysis marker analyte, with tolerances expressed as the sum of parent ester and this defined phenol metabolite [1]. Substituting with technical dinocap mixtures, which contain only 4–7% free dinitro-octylphenols distributed across six isomeric forms (1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl in both 2,4- and 2,6-dinitro configurations), introduces irreproducible chromatographic profiles and variable ionization efficiencies that compromise quantitative accuracy [2]. Furthermore, the individual isomers exhibit distinct toxicological profiles: while technical dinocap is teratogenic in CD-1 mice, purified individual crotonate isomers are not, meaning generic substitution could confound both analytical quantification and hazard assessment [3]. The 2,4-DNOP phenol standard, commercially available at ≥98% purity versus approximately 93% for the parent ester meptyldinocap, provides the chemical consistency required for ISO 17025-compliant method validation and regulatory data submission [4].

Mixture variability Technical dinocap contains only 4–7% free dinitro-octylphenols across six isomers; chromatographic profiles and ionization efficiencies may differ, compromising quantitative accuracy.
Toxicology mismatch Technical dinocap exhibits teratogenicity, whereas purified individual isomers may not; substituting mixtures can confound both analytical quantification and hazard assessment.
Regulatory specificity Residue tolerances are explicitly defined on the 2,4-DNOP marker metabolite; isomer mixtures introduce interpretive ambiguity for ISO 17025-compliant data submission.

2,4-DNOP: Quantitative Differentiation Evidence


Purity Advantage over Parent Meptyldinocap

In a published patent for tobacco residue analysis, the 2,4-DNOP metabolite standard was obtained at 98.5% purity, compared to only 93% purity for the parent meptyldinocap (2,4-DNOPC) standard obtained from the same supplier [1]. This 5.5-percentage-point purity advantage is significant because meptyldinocap is inherently unstable, undergoing photolysis and hydrolysis even during storage, whereas the phenol metabolite 2,4-DNOP is the stable terminal hydrolysis product and can be maintained at higher certified purity [1]. The higher purity of the metabolite standard translates directly to lower measurement uncertainty and more reliable calibration curves in quantitative LC-MS/MS and GC-MS/MS workflows.

Purity Advantage
Head-to-head
98.5% vs 93% purity
Higher certified purity of the metabolite standard reduces calibration uncertainty.
5.5 percentage-point purity advantage over parent meptyldinocap.
Pesticide Residue Analysis Reference Standard Certification GC-MS/MS Method Validation

Divergent Physicochemical Properties vs. Technical Dinocap

The free phenol 2,4-DNOP exhibits markedly different physicochemical properties compared to the technical dinocap ester mixture, with implications for extraction method design and environmental partitioning predictions. The logP of 2,4-DNOP is 6.27 , significantly higher than the logP of 4.54 reported for technical dinocap [1], a difference of 1.73 log units representing approximately a 50-fold increase in octanol-water partition coefficient. This higher lipophilicity affects solid-phase extraction (SPE) recovery optimization and necessitates different solvent systems. The vapor pressure of 2,4-DNOP is reported as approximately 0.005 Pa at 25°C , substantially higher than the 7.5 × 10⁻⁸ Pa reported for dinocap [1], which influences headspace sampling and volatilization loss considerations during sample preparation. The dissociation constant (pKa) of 5.69–6.79 for 2,4-DNOP dictates pH-dependent ionization that is directly relevant to aqueous extraction efficiency and LC mobile phase optimization.

Physicochemical Shift
Cross-study
ΔlogP +1.73; vapor pressure ~67,000× higher
Extraction and partitioning properties differ markedly from technical dinocap.
Using dinocap data for 2,4-DNOP method development may lead to suboptimal recovery.
Environmental Fate Physicochemical Characterization Bioaccumulation Assessment

Extended Frozen Storage Stability

The European Food Safety Authority (EFSA), in its 2025 reasoned opinion on the Article 12 MRL review for meptyldinocap, confirmed that a storage stability study demonstrated the metabolite 2,4-DNOP remains stable in high-acid commodities under frozen conditions for 12 months [1]. This data addressed a previously identified data gap and validated the integrity of residue trial results on grapes and strawberries used to establish maximum residue levels (MRLs) [1]. In contrast, meptyldinocap (2,4-DNOPC) is documented as unstable, undergoing rapid photolysis and hydrolysis to 2,4-DNOP, which is why regulatory residue definitions require combined measurement and reporting as meptyldinocap equivalents [2]. The confirmed 12-month frozen storage stability for the metabolite standard means that archived sample extracts can be re-analyzed with confidence, a critical consideration for regulatory compliance and trade dispute resolution.

Storage Stability
Head-to-head
12-month frozen stability confirmed
Supports defensible re-analysis of archived sample extracts for MRL enforcement.
Parent ester is inherently labile; validated stability only for 2,4-DNOP metabolite.
Storage Stability MRL Compliance EFSA Regulatory Data

Multi-Matrix Residue Analysis Method Performance

Validated LC-ESI-MS/MS methods using 2,4-DNOP as the hydrolysis marker for meptyldinocap residues have demonstrated robust analytical performance across diverse matrices. In vegetable and fruit matrices (cabbage, cucumber, tomato, apple, pear, grape), the method achieved recoveries ranging from 81.2% to 98.3% with relative standard deviations (RSD) between 5.1% and 10.4%, and a limit of quantification (LOQ) of 0.01 mg/kg across all six matrices [1]. In a separate study on mango and soil, the LC-MS/MS method using 2,4-DNOP achieved a validated LOQ of 0.025 μg/g, with recoveries of 93–98% and repeatability RSD(r) and reproducibility RSD(R) values of 2–6%, demonstrating low measurement uncertainty at 0.05 μg/g [2]. These LOQ values meet or exceed the typical MRL enforcement requirement of 0.01–0.05 mg/kg for pesticide residue monitoring programs. While these methods measure 2,4-DNOP after hydrolysis of the parent ester, the analytical figures of merit are directly attributable to the favorable ionization characteristics of the phenol metabolite in negative electrospray ionization mode, with maximum UV absorption at 380 nm under alkaline conditions , a distinct analytical signature from the parent crotonate ester which absorbs at 442 nm [3].

Multi-Matrix LOQ
Cross-study
LOQ 0.01 mg/kg; recovery 81–98%
Method performance meets EU and US EPA MRL enforcement requirements across six matrices.
Distinct UV absorption at 380 nm enables spectrophotometric screening option.
LC-MS/MS Method Validation Limit of Quantification Multi-Matrix Recovery

Selective Crystallization of 2,4- vs 2,6-Dinitrophenol Isomers

Kirby and Hunter (1965) demonstrated in a systematic study published in Nature that the 2,4-dinitro-6-(1-ethylalkyl)phenol isomers, which include the 1-methylheptyl congener (2,4-DNOP), exhibit markedly different salt formation and crystallization behavior compared to their 2,6-dinitro-4-(1-ethylalkyl)phenol counterparts [1]. Specifically, amine salts of the 2,4-dinitro-6-(1-ethylalkyl)phenols were easily recrystallized from benzene or methanol to yield analytically pure products, whereas salts of the 2,6-dinitro-compounds required cyclohexene as a specialized solvent to give a tar-free product economically [1]. Furthermore, the 2,4-dinitrophenols formed suitable crystalline salts with a greater range of amines than the 2,6-dinitrophenols [1]. This differential behavior enables preparative-scale purification of the 2,4-DNOP isomer from mixed dinitro-octylphenol streams through selective amine salt formation, a practical advantage for laboratories or facilities synthesizing or purifying this specific isomer as a reference standard. Eluate II from alumina chromatography of commercial DNOP samples, representing the 2,4-dinitro-6-(1-methylheptyl)phenol fraction, constituted not more than 5% of any DNOP sample, underscoring the practical value of efficient purification methodology for this minor but analytically critical component [1].

Isomer Crystallization
Head-to-head
Easily recrystallized from benzene or methanol
Simpler purification protocol than 2,6-dinitro isomers, which require cyclohexene.
Practical for in-house reference standard synthesis given low natural abundance (~5%).
Isomer Purification Amine Salt Crystallization Process Chemistry

Regulatory Precision of Defined Marker vs. Mixtures

The U.S. EPA and EU regulatory frameworks for meptyldinocap explicitly define the residue of concern as the combined total of meptyldinocap (2-(1-methylheptyl)-4,6-dinitrophenyl (2E)-2-butenoate) and its specific metabolite 2,4-DNOP (2,4-dinitro-6-(1-methylheptyl)phenol), expressed as meptyldinocap equivalents, with a tolerance of 0.20 ppm established for grapes under 40 CFR § 180.648 [1] and corresponding EU MRLs listed in Annex II of Regulation (EC) No 396/2005 [2]. This stands in contrast to legacy dinocap registrations, which historically defined residues in terms of total dinitro-octylphenols and dinitro-octylphenyl crotonates without isomer-specific identification [3]. The GLC analysis of technical dinocap products showed that ortho-octyl isomers (2,4-dinitro-6-octylphenols) constituted 65.6–69.3% of the dinitro-octylphenol fraction, while para-octyl isomers (2,6-dinitro-4-octylphenols) made up 30.7–34.4%, with the octyl moiety being a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl chains [3]. The single-isomer 2,4-DNOP standard eliminates the approximately ±5% compositional variability observed in the technical mixture, directly enabling harmonized residue definitions and consistent enforcement across trading jurisdictions. Moreover, the individual isomer approach is toxicologically relevant: the purified 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate isomer does not exhibit developmental toxicity, whereas technical dinocap is teratogenic [4], suggesting that undefined isomer mixtures may carry toxicological liabilities absent from the defined single entity.

Regulatory Precision
Class-level
Single-isomer vs multi-isomer mixture definition
Eliminates ~5% compositional variability, enabling harmonized enforcement across jurisdictions.
Undefined isomer mixtures may carry toxicological liabilities absent from the defined single entity.
Regulatory Residue Definition Isomer-Specific Tolerance MRL Harmonization

2,4-DNOP: Procurement Application Scenarios


MRL Compliance Testing in Accredited Residue Labs

Testing laboratories conducting regulatory residue analysis for meptyldinocap in export-oriented fruit and vegetable supply chains should procure 2,4-DNOP as the primary certified reference standard rather than technical meptyldinocap or dinocap mixtures. The 98.5% purity of the metabolite standard exceeds the 93% purity of the parent ester, directly supporting lower measurement uncertainty as required under ISO 17025 [1]. The validated LC-MS/MS methods using 2,4-DNOP after alkaline hydrolysis deliver LOQs of 0.01 mg/kg in vegetables and fruits and 0.025 μg/g in mango, with recoveries of 81–98% across six matrices [2], satisfying EU and US EPA MRL enforcement requirements including the 0.20 ppm grape tolerance under 40 CFR § 180.648 . The confirmed 12-month frozen storage stability of 2,4-DNOP in high-acid matrices further supports sample extract re-analysis programs critical for trade dispute resolution.

Environmental Fate Modeling of Metabolites

For environmental fate modelers and risk assessors evaluating the behavior of meptyldinocap metabolites, the use of 2,4-DNOP-specific physicochemical parameters is essential. The logP of 6.27 for 2,4-DNOP is critically different from the logP of 4.54 for the parent dinocap ester [1], leading to a predicted 50-fold higher organic carbon partitioning (Koc). The vapor pressure of approximately 0.005 Pa [2] versus 7.5 × 10⁻⁸ Pa for dinocap [1] alters volatilization flux estimates by over four orders of magnitude. Using the correct compound-specific parameters ensures that LEACHM, PEARL, or FOCUS groundwater models generate regulatory-relevant exposure predictions for the metabolite that is explicitly named in the residue definition, rather than relying on parent compound property estimates.

In-House Purification via Selective Crystallization

Specialty chemical manufacturers and research groups synthesizing 2,4-DNOP for use as an in-house reference standard can exploit the differential salt formation behavior documented by Kirby and Hunter (1965) [1]. Amine salts of the 2,4-dinitro-6-(1-ethylalkyl)phenol series, including 2,4-DNOP, are easily recrystallized from benzene or methanol, yielding tar-free crystalline products, whereas the 2,6-dinitro isomers require cyclohexene as a specialized solvent [1]. The 2,4-dinitrophenols also form suitable salts with a wider range of amines [1], providing flexibility in counterion selection for optimal crystal habit and purity. This purification advantage is practically significant given that 2,4-DNOP constitutes not more than 5% of commercial DNOP samples [1], making efficient recovery from mixed isomer feedstocks economically critical.

Isomer-Specific Toxicological Screening

Toxicology laboratories investigating the developmental and reproductive toxicity of dinitrophenol fungicide metabolites should prioritize the procurement of single-isomer 2,4-DNOP over technical dinocap mixtures. The landmark study by Rogers et al. (1987) demonstrated that while technical-grade dinocap causes cleft palate, otolith defects, increased neonatal mortality, and abnormal swimming behavior in CD-1 mice, the purified individual crotonate isomers (2,4-dinitro-6-(1-methylheptyl)phenyl crotonate and its 2,6-dinitro-4-isomer) exhibited no developmental toxicity when administered under identical conditions [1]. This isomer-specific toxicological profile, together with reports that the predominant phenolic isomer of dinocap exhibits uncoupling activity 7- to 25-fold higher than 2,4-DNP in rat liver mitochondria [2], underscores that procurement of undefined isomer mixtures can confound hazard identification and risk assessment conclusions.

Application
Selection Property
Validation Focus
MRL compliance testing
Certified single-isomer purity
ISO 17025 measurement uncertainty and LOQ verification
Environmental fate modeling
Metabolite-specific logP and vapor pressure
Regulatory groundwater and soil partitioning model input
In-house standard purification
Selective amine salt crystallization
Common solvent recrystallization and counterion flexibility
Isomer-specific toxicology
Defined isomeric identity
Separation of isomer-specific responses from mixture-level hazard signals

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